molecular formula C8H7ClF3N B12338460 2-Chloro-6-methyl-3-(trifluoromethyl)aniline

2-Chloro-6-methyl-3-(trifluoromethyl)aniline

Cat. No.: B12338460
M. Wt: 209.59 g/mol
InChI Key: ATOSQZZGIWXYHA-UHFFFAOYSA-N
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Description

2-Chloro-6-methyl-3-(trifluoromethyl)aniline is an organic compound belonging to the trifluoromethylbenzene series It is characterized by the presence of a trifluoromethyl group (-CF3), a chloro group (-Cl), and a methyl group (-CH3) attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process involves the use of trifluoromethylating agents under specific reaction conditions to achieve the desired product.

Industrial Production Methods

Industrial production of 2-Chloro-6-methyl-3-(trifluoromethyl)aniline may involve the use of advanced synthetic techniques such as the Suzuki–Miyaura coupling reaction . This method is widely applied due to its mild reaction conditions and high efficiency in forming carbon-carbon bonds.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-methyl-3-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, typically involving specific solvents and temperature control.

Major Products Formed

The major products formed from these reactions include various substituted anilines, quinones, and other derivatives, depending on the specific reaction pathway and conditions employed.

Scientific Research Applications

2-Chloro-6-methyl-3-(trifluoromethyl)aniline has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-6-methyl-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Chloro-6-methyl-3-(trifluoromethyl)aniline include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both chloro and trifluoromethyl groups enhances its potential for various applications, making it a valuable compound in scientific research and industrial processes.

Properties

Molecular Formula

C8H7ClF3N

Molecular Weight

209.59 g/mol

IUPAC Name

2-chloro-6-methyl-3-(trifluoromethyl)aniline

InChI

InChI=1S/C8H7ClF3N/c1-4-2-3-5(8(10,11)12)6(9)7(4)13/h2-3H,13H2,1H3

InChI Key

ATOSQZZGIWXYHA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C(F)(F)F)Cl)N

Origin of Product

United States

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